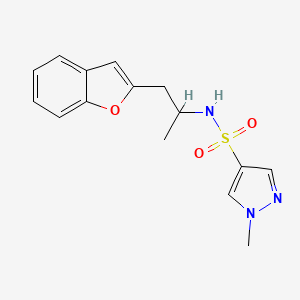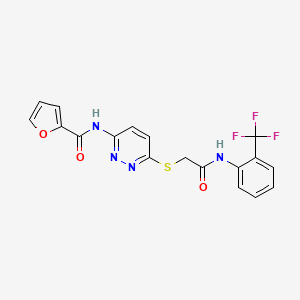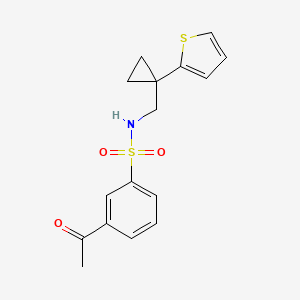
3-acetyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-acetyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” is a versatile material used in scientific research. It exhibits high complexity due to its complex structure and offers potential applications in various fields. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It is considered to be a structural alert with formula C4H4S . The molecular mass of thiophene is 84.14 g/mol, and it has a density of 1.051 g/ml .Chemical Reactions Analysis
Thiophene derivatives have been synthesized through various reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) underwent a cyclization reaction and produced 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis
Thiophene, a key component in the compound, has a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
A study by Küçükgüzel et al. (2013) synthesized and characterized a series of novel sulfonamide derivatives, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their research provides insight into the chemical versatility and potential therapeutic applications of sulfonamide compounds, highlighting the compound's role in drug development processes (Küçükgüzel et al., 2013).
Potential Therapeutic Applications
- Anticancer Activity: Novel sulfonamide derivatives have been shown to exhibit cytotoxic activity against various human cancer cell lines, with some compounds displaying significant inhibitory effects on cell proliferation and inducing apoptosis in cancer cells (Żołnowska et al., 2016).
- Radiosensitizing Evaluation: Sulfonamide derivatives have also been evaluated for their radiosensitizing properties, enhancing the cell-killing effect of γ-radiation in cancer treatment. This highlights the potential of sulfonamide compounds in improving the efficacy of radiation therapy (Ghorab et al., 2015).
Chemical Properties and Reactions
- Oxidative Cross-Coupling Reactions: Research on the chemical reactivity of sulfonamide derivatives underlines their utility in synthetic chemistry, including the formation of complex molecules through oxidative cross-coupling reactions, which are valuable in the synthesis of pharmacologically active compounds (Miura et al., 1998).
Anticonvulsant Agents
- Anticonvulsant Activity: Certain sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing significant protection against induced convulsions, suggesting their potential use as anticonvulsant agents (Farag et al., 2012).
Mécanisme D'action
While the specific mechanism of action for “3-acetyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” is not explicitly mentioned in the available literature, thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Propriétés
IUPAC Name |
3-acetyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-12(18)13-4-2-5-14(10-13)22(19,20)17-11-16(7-8-16)15-6-3-9-21-15/h2-6,9-10,17H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQLBGFXGBAULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2940457.png)
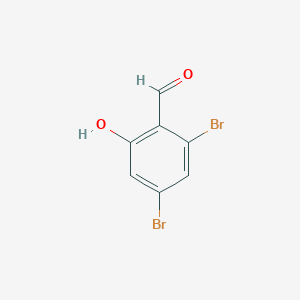

![(5-Bromopyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2940462.png)
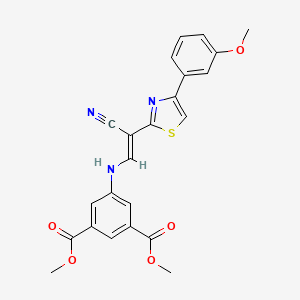
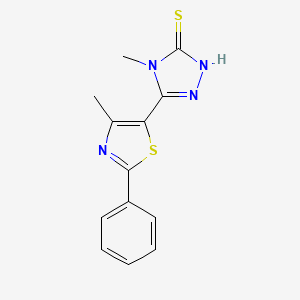
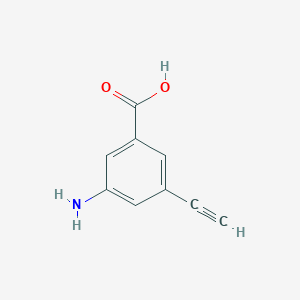

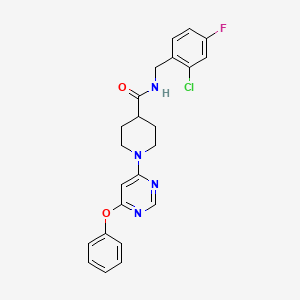
![4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2940468.png)
